

Application Notes and Protocols for the Enantioselective Total Synthesis of (–)-Cladospolide B

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Compound of Interest		
Compound Name:	Cladospolide B	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of the natural product (–)-**cladospolide B**. The methodologies outlined are based on two prominent synthetic routes: a de novo asymmetric synthesis and a chemoenzymatic approach. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

(-)-Cladospolide B is a 12-membered macrolide that has garnered interest due to its biological activities. Its stereochemically dense structure presents a significant synthetic challenge, and the successful total syntheses have employed a range of modern asymmetric reactions.

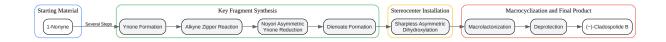
De Novo Asymmetric Synthesis of (–)-Cladospolide B

This synthetic route, developed by Xing and O'Doherty, employs a convergent strategy starting from 1-nonyne. Key transformations include an alkyne zipper reaction, a Noyori asymmetric ynone reduction, and a diastereoselective Sharpless dihydroxylation to establish the required stereocenters.[1][2][3]



Synthetic Workflow

The overall synthetic strategy is depicted below. The synthesis begins with the functionalization of a long-chain alkyne, followed by the stereoselective introduction of hydroxyl groups and subsequent macrolactonization.



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Caption: De Novo Asymmetric Synthesis Workflow for (-)-Cladospolide B.

Quantitative Data Summary



Step	Starting Material	Product	Reagents and Conditions	Yield (%)	Enantiomeri c/Diastereo meric Ratio
Noyori Asymmetric Ynone Reduction	Ynone Intermediate	Propargyl Alcohol	RuCl ₂ (S)- BINAP, H ₂ , EtOH	95	98% ee
Sharpless Asymmetric Dihydroxylati on	Dienoate Intermediate	Diol Intermediate	AD-mix-β, t- BuOH/H₂O	85	>20:1 dr
Macrolactoniz ation	Seco-acid Intermediate	Protected Cladospolide B	Yamaguchi Reagent, DMAP, Toluene	75	-
Final Deprotection	Protected Cladospolide B	(-)- Cladospolide B	HF∙Py, Pyridine, THF	92	-

Experimental Protocols

1. Noyori Asymmetric Ynone Reduction

This protocol describes the enantioselective reduction of a ynone to the corresponding propargyl alcohol, establishing a key stereocenter.

- Materials: Ynone substrate, RuCl₂[(S)-BINAP], Ethanol (degassed), Hydrogen gas.
- Procedure:
 - A solution of the ynone substrate in degassed ethanol is prepared in a high-pressure vessel.
 - The catalyst, RuCl₂[(S)-BINAP] (0.1 mol%), is added under an inert atmosphere.



- The vessel is charged with hydrogen gas to a pressure of 10 atm.
- The reaction mixture is stirred at room temperature for 24 hours.
- Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired propargyl alcohol.

2. Sharpless Asymmetric Dihydroxylation

This procedure details the diastereoselective dihydroxylation of a dienoate to install the C4 and C5 stereocenters.

- Materials: Dienoate substrate, AD-mix-β, tert-butanol, Water, Methanesulfonamide.
- Procedure:
 - A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
 - \circ AD-mix- β and methanesulfonamide are added to the cooled solvent and stirred until dissolved.
 - The dienoate substrate is added to the reaction mixture at 0 °C.
 - The reaction is stirred vigorously at 0 °C for 12-18 hours.
 - The reaction is quenched by the addition of sodium sulfite.
 - The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
 - The crude product is purified by flash column chromatography.

Chemoenzymatic Total Synthesis of (–)-Cladospolide B

This approach, reported by Banwell and Loong, utilizes a chemoenzymatic strategy to generate key chiral building blocks. The synthesis features a ring-closing metathesis (RCM) to construct



a ten-membered lactone intermediate, which is then elaborated to the final 12-membered macrolide.[4][5]

Synthetic Workflow

The chemoenzymatic synthesis follows a distinct pathway, leveraging enzymatic reactions and metathesis for ring formation.



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Caption: Chemoenzymatic Synthesis Workflow for (-)-Cladospolide B.

Quantitative Data Summary

Step	Starting Material	Product	Reagents and Conditions	Yield (%)	Notes
Ring-Closing Metathesis	Diene Precursor	10- Membered Lactone	Grubbs' 2nd Generation Catalyst, CH ₂ Cl ₂ , reflux	70	Formation of a 10- membered ring
Yamaguchi Lactonization	Seco-acid Intermediate	12- Membered Macrolide	2,4,6- Trichlorobenz oyl chloride, Et ₃ N, DMAP, Toluene	65	Formation of the 12- membered ring
Photoisomeri zation	E-isomer of Cladospolide B	(-)- Cladospolide B (Z-isomer)	Benzene, UV irradiation	40	Conversion to the natural isomer



Experimental Protocols

1. Ring-Closing Metathesis (RCM)

This protocol outlines the formation of the 10-membered lactone intermediate via RCM.

 Materials: Diene substrate, Grubbs' 2nd generation catalyst, Dichloromethane (anhydrous and degassed).

Procedure:

- A solution of the diene substrate in anhydrous, degassed dichloromethane is prepared under an argon atmosphere.
- A solution of Grubbs' 2nd generation catalyst (5 mol%) in dichloromethane is added to the substrate solution.
- The reaction mixture is heated to reflux for 4-6 hours.
- The reaction is monitored by TLC for the disappearance of the starting material.
- Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the 10-membered lactone.

2. Yamaguchi Lactonization

This procedure describes the macrolactonization to form the 12-membered ring of the cladospolide core.

 Materials: Seco-acid substrate, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, 4-(Dimethylamino)pyridine (DMAP), Toluene (anhydrous).

Procedure:

- To a solution of the seco-acid in anhydrous toluene at room temperature is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride.
- The mixture is stirred for 2 hours at room temperature.



- The resulting solution is then added dropwise via syringe pump over a period of 6 hours to a solution of DMAP in anhydrous toluene at 90 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 12 hours at 90 °C.
- The reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography to afford the 12-membered macrolide.

Conclusion

The enantioselective total synthesis of (–)-**cladospolide B** has been successfully achieved through multiple elegant strategies. The de novo asymmetric synthesis provides a highly stereocontrolled route, while the chemoenzymatic approach offers an alternative pathway that leverages the selectivity of enzymes and the power of metathesis. These detailed protocols and data provide a valuable resource for chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

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